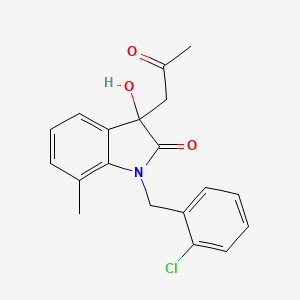

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolinone family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxy group, a methyl group, and an oxopropyl group attached to an indolinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the indolinone core. This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a ketone.

Chlorobenzyl Group Introduction: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the indolinone core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Hydroxy Group Addition: The hydroxy group is introduced through a hydroxylation reaction. This can be achieved using reagents like hydrogen peroxide or osmium tetroxide.

Methyl Group Addition: The methyl group is introduced via an alkylation reaction. This step involves the reaction of the indolinone core with a methylating agent such as methyl iodide.

Oxopropyl Group Addition: The oxopropyl group is introduced through a condensation reaction involving an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial techniques include:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: Reactions are conducted in a continuous flow system, allowing for efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a secondary alcohol.

Substitution: Formation of substituted indolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has been investigated for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Neurological Disorders : The compound's ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions like anxiety and depression.

Material Science

In material science, this compound contributes to the development of advanced materials:

- Conductive Polymers : Its unique structural features allow for the synthesis of polymers with enhanced electrical conductivity.

- Organic Semiconductors : The compound is utilized in the fabrication of organic semiconductor devices due to its favorable electronic properties.

Biological Research

This compound serves as a vital tool in biological studies:

- Cellular Mechanisms : It is used to investigate various cellular processes, including signal transduction pathways and enzyme inhibition.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Neurological Effects

Research focusing on the anxiolytic properties of this compound revealed that it significantly reduced anxiety-like behavior in animal models. The study utilized behavioral assays such as the elevated plus maze and forced swim test to evaluate its effects on anxiety and depression.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as:

1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a similar structure but with an ethyl group instead of a benzyl group. It may exhibit different biological activities and chemical reactivity.

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has a dichlorophenoxy group instead of a chlorobenzyl group, which may result in different pharmacological properties.

1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one: This compound has an allyloxy group and a chloro group, which may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(2-Chlorobenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structure

The compound features several functional groups that contribute to its biological properties:

- Chlorobenzyl group

- Hydroxy group

- Methyl group

- Oxopropyl group

Synthesis

The synthesis typically involves multi-step organic reactions:

- Preparation of the indolinone core through cyclization of an aniline derivative and a ketone.

- Introduction of the chlorobenzyl group via nucleophilic substitution with 2-chlorobenzyl chloride.

- Hydroxylation to add the hydroxy group using agents like hydrogen peroxide.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit kinases or modulate neurotransmitter receptors, impacting cellular signaling pathways.

- Anticancer Properties : Preliminary studies suggest potential efficacy in cancer treatment by inducing apoptosis in cancer cells .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various conditions:

- Cancer : It has shown promise in preclinical models for inhibiting tumor growth and inducing cell death.

- Neurological Disorders : The modulation of neurotransmitter systems may provide therapeutic avenues for conditions such as depression and anxiety.

Comparative Studies

The unique combination of functional groups in this compound allows for comparison with similar indolinone derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(2-Chloroethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | Ethyl instead of benzyl | Altered pharmacological properties |

| 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | Dichlorophenoxy group | Different therapeutic effects |

| 1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one | Allyloxy group | Variability in chemical behavior |

Case Study 1: Anticancer Activity

A study evaluated the compound's effects on glioma cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved multiple pathways, including activation of calpain/cathepsin pathways and inhibition of AKT signaling .

Case Study 2: Neuroprotective Effects

Research indicated that the compound could modulate neuroinflammatory responses, potentially reducing neuronal damage in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts.

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3/c1-12-6-5-8-15-17(12)21(11-14-7-3-4-9-16(14)20)18(23)19(15,24)10-13(2)22/h3-9,24H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXNHCKJZJVAEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CC3=CC=CC=C3Cl)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.